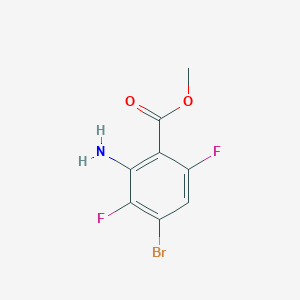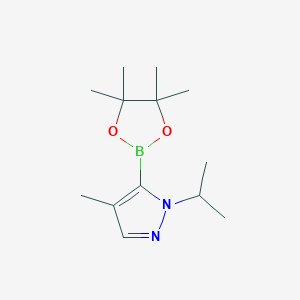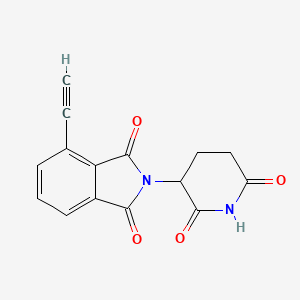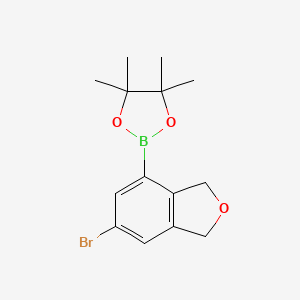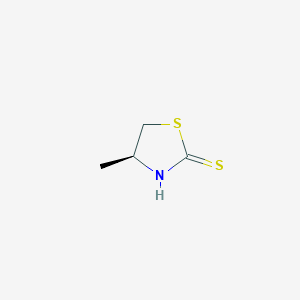![molecular formula C22H12N2O2 B8262579 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two hydroxyl groups and two nitrile groups attached to the binaphthalene core. The axial chirality of this compound arises from the restricted rotation around the single bond connecting the two naphthalene rings, making it a valuable molecule in asymmetric synthesis and chiral recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.
Nitrile Introduction:
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of 2,2’-diamino-[1,1’-binaphthalene]-3,3’-dicarbonitrile.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
Wirkmechanismus
The mechanism of action of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile involves its interaction with chiral receptors and enzymes. The axial chirality of the compound allows it to fit into specific binding sites, facilitating enantioselective reactions. The hydroxyl and nitrile groups can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: Lacks the nitrile groups but shares the binaphthalene core and hydroxyl groups.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of hydroxyl and nitrile groups.
(S)-2,2’-Diamino-1,1’-binaphthalene: Contains amino groups instead of hydroxyl and nitrile groups.
Uniqueness
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and applications. Its axial chirality and ability to participate in multiple types of reactions make it a valuable compound in asymmetric synthesis and chiral recognition.
Eigenschaften
IUPAC Name |
4-(3-cyano-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O2/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-10,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGHCNOQWAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C#N)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
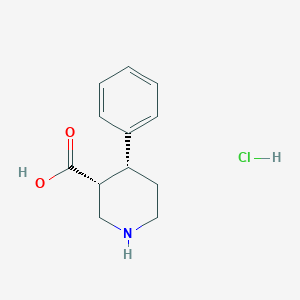
![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)
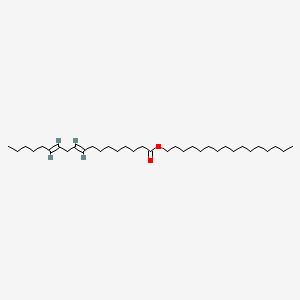
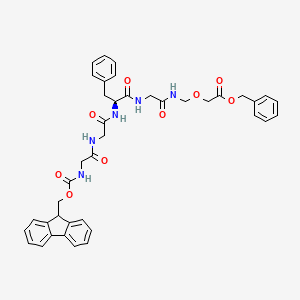
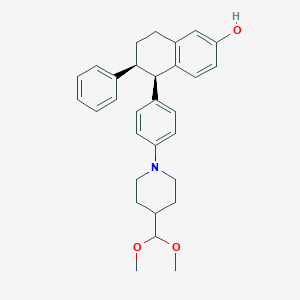
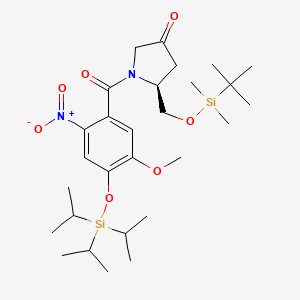
![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)

